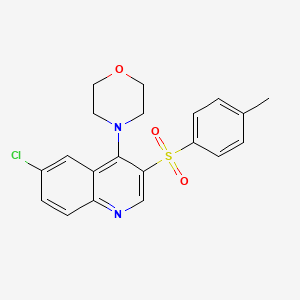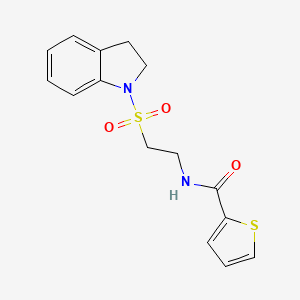
2-Fluoro-3-(pyridin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Fluoro-3-(pyridin-3-yl)phenol and related compounds often involves complex reactions that yield various derivatives with significant biological activities. A study by Caballero et al. (2011) discusses the docking and quantitative structure–activity relationship studies for derivatives as c-Met kinase inhibitors, highlighting the synthesis approach and molecular interactions (Caballero et al., 2011). Additionally, the synthesis and photophysical behavior of a family of unsymmetrical organoboron complexes containing related moieties indicate the complexity and potential of synthetic routes for derivatives of this compound (Garre et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be explored through various spectroscopic methods. Ulaş (2021) provides an in-depth theoretical and experimental investigation of a related alkylaminophenol compound, detailing structural analysis through FTIR, NMR, UV-Vis spectrometry, and computational studies (Ulaş, 2021).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives often result in the formation of complexes with unique properties. Gao et al. (2014) reported the synthesis of ZnII and CoII complexes based on related compounds, examining their luminescent and magnetic properties (Gao et al., 2014).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility and fluorescence, are crucial for their application in various fields. Marchesi et al. (2019) discuss the synthesis and emissive properties of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, a new class of large Stokes shift organic dyes, demonstrating the impact of structural variations on physical properties (Marchesi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of this compound derivatives, are fundamental to their utility in chemical synthesis and applications. The work by Kaya et al. (2009) on the synthesis, characterization, and antimicrobial properties of oligomer and monomer/oligomer–metal complexes provides insight into the chemical versatility and potential applications of these compounds (Kaya et al., 2009).
科学的研究の応用
Synthesis and Chemical Properties
Fluorinated Chromenes Synthesis : The compound 2-Fluoro-3-(pyridin-3-yl)phenol has been utilized in the synthesis of fluorinated chromenes, which are significant due to their role as analogues of natural insect antijuvenile hormones (Camps, Coll, Messeguer, & Pericas, 1980).
Hydrazone-based Fluorescent Sensing : Salicylaldehyde-based hydrazones, related to this compound, have been prepared for selective fluorescent "turn on" chemo-sensing of Al3+, showing potential for applications in living cells imaging (Rahman et al., 2017).
Preparation of Fluoroionophores : Derivatives of this compound have been used to develop fluoroionophores with diverse spectra when interacting with metal cations, indicating potential applications in cellular metal staining (Hong et al., 2012).
Biomedical Applications
Antifungal Schiff Bases : Schiff bases containing a structure related to this compound, have demonstrated antifungal activity, showing the importance of phenolic ring substitutions in modulating biological properties (Carreño et al., 2018).
Serotonin Receptor Ligands for Cognitive Enhancement : Compounds structurally related to this compound have been identified as serotonin receptor ligands with potential for the development of novel antipsychotic or antidepressant medications with pro-cognitive properties (Staroń et al., 2019).
Other Applications
- Synthesis of Organic Dyes : Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, which are related to this compound, have been synthesized and investigated for their potential as large Stokes shift organic dyes (Marchesi, Brenna, & Ardizzoia, 2019).
特性
IUPAC Name |
2-fluoro-3-pyridin-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFSMMYPQXNKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214372-15-2 |
Source


|
| Record name | 2-fluoro-3-(pyridin-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)



![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)


![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)

